Fentanyl citrate
Overview
Description
Fentanyl citrate is an opioid agonist . It is a white powder that is sparingly soluble in water . Each milliliter contains fentanyl (as the citrate) 50 mcg (0.05 mg) . It is used in the treatment of acute and chronic pain and as an anesthetic adjuvant .
Synthesis Analysis
The alternate and optimized syntheses of the parent opioid fentanyl and its analogs are described . The routes presented exhibit high-yielding transformations leading to these powerful analgesics after optimization studies were carried out for each synthetic step .Molecular Structure Analysis
The molecular formula of Fentanyl citrate is C22H28N2O∙C6H8O7 . The molecular weight is 528.60 .Chemical Reactions Analysis
The reaction between troc chloride and fentanyl breaks the compound into two predictable products from the opioid—the first one is 2-chloroethyl benzene and the second one is troc-norfentanyl, both of which are easily detectable using standard forensic science equipment .Physical And Chemical Properties Analysis
Fentanyl citrate is a white powder which is sparingly soluble in water . Each milliliter contains fentanyl (as the citrate) 50 mcg (0.05 mg) .Scientific Research Applications
Impact on Cardiovascular System
- Fentanyl citrate, a synthetic opioid analgesic, is often used for neonatal anesthesia. A study by Griffioen et al. (2004) explores its impact on the cardiovascular system, particularly its role in inducing bradycardia. They found that fentanyl acts on micro-opioid receptors, reducing GABAergic neurotransmission to parasympathetic cardiac vagal neurons. This effect contributes to increased parasympathetic activity and may be one mechanism behind fentanyl-induced bradycardia (Griffioen et al., 2004).
Oral Transmucosal Delivery System
- Fentanyl citrate has been formulated for oral transmucosal delivery, particularly for pain management. This delivery system allows for rapid and potent pain relief, as detailed in studies by Aronoff et al. (2005) and Mystakidou et al. (2006). These studies highlight the pharmacokinetics and clinical efficacy of oral transmucosal fentanyl citrate (OTFC) in managing cancer and noncancer pain, emphasizing its rapid onset and effectiveness (Aronoff et al., 2005); (Mystakidou et al., 2006).
Use in Veterinary Medicine
- Kukanich and Clark (2012) discuss the use of fentanyl citrate in veterinary medicine. Fentanyl is a potent mu opioid receptor agonist with a wide margin of safety in dogs, displaying minimal effects on cardiovascular and respiratory systems. Their study delves into the history and pharmacology of fentanyl, relevant to its use in long-acting transdermal solutions for dogs (Kukanich & Clark, 2012).
Safety and Effectiveness in Prehospital Pain Management
- A study by Kanowitz et al. (2006) investigates the safety and effectiveness of fentanyl citrate for prehospital pain management. The study demonstrated that fentanyl can decrease pain scores effectively without causing significant side effects, underscoring its utility in out-of-hospital settings (Kanowitz et al., 2006).
Interaction with Cyclodextrins
- Ogawa et al. (2016) explore the interaction between fentanyl and various cyclodextrins in aqueous solutions. This research is significant for understanding how fentanyl's absorption and solubility can be enhanced, particularly for breakthrough pain treatment (Ogawa et al., 2016)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVTNPOHDFFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
437-38-7 (Parent) | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80243933 | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fentanyl Citrate | |
CAS RN |
990-73-8 | |
Record name | Fentanyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=990-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentanyl dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTANYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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